5,6-Dihydropyrrolo[1,2-c]imidazol-7-one
Overview
Description
5,6-Dihydropyrrolo[1,2-c]imidazol-7-one is a heterocyclic compound with the molecular formula C6H6N2O. It is characterized by a fused ring system consisting of a pyrrole and an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one typically involves the annulation of the imidazole ring to the pyrrole ring. One common method includes the silylation of 4-hydroxypyrrolidin-2-one, followed by transformation into a cyclic imidate, subsequent amination with aminoacetal, and cyclization of the resulting amidine . Another approach involves the reaction of pyrroline with 2,2-dimethoxyethanamine in a dichloromethane-methanol system, followed by cyclization in formic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure scalability and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydropyrrolo[1,2-c]imidazol-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or imidazole rings.
Scientific Research Applications
5,6-Dihydropyrrolo[1,2-c]imidazol-7-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an agonist or antagonist at adrenergic receptors, influencing signal transduction pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Known for its nootropic activity.
Pyrrolopyrazine derivatives: Exhibits a wide range of biological activities, including antimicrobial and antitumor properties.
Uniqueness
5,6-Dihydropyrrolo[1,2-c]imidazol-7-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable scaffold in medicinal chemistry and materials science.
Biological Activity
5,6-Dihydropyrrolo[1,2-c]imidazol-7-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings.
Chemical Structure and Properties
This compound belongs to the class of pyrrole derivatives, which are known for their versatile chemical properties and biological activities. The structure features a fused pyrrole and imidazole ring system, contributing to its unique reactivity and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:
- Inhibition of Cancer Cell Lines : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. Notably, one derivative showed a 68% inhibition rate at a concentration of 10 µM against K562 leukemia cells .
- Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, compounds derived from the pyrrolo[1,2-c]imidazole framework have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis and inflammation associated with cancer .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Broad-Spectrum Activity : Research indicates that many pyrrole derivatives exhibit promising activity against both bacterial and fungal pathogens. For example, studies have reported effective minimal inhibitory concentrations (MIC) against Clavibacter michiganensis and Fusarium oxysporum .
- Mechanism : The antimicrobial action is thought to involve disruption of microbial cell membranes or inhibition of essential microbial enzymes .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in various contexts:
- Inhibition of Inflammatory Mediators : Compounds within this class have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests a mechanism where these compounds could mitigate inflammation-related diseases .
- Case Studies : In vivo studies have demonstrated that certain derivatives can reduce inflammation markers in animal models of arthritis and other inflammatory conditions.
Summary of Biological Activities
Properties
IUPAC Name |
5,6-dihydropyrrolo[1,2-c]imidazol-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-6-1-2-8-4-7-3-5(6)8/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGGKVFNNQUZPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457493 | |
Record name | 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426219-43-4 | |
Record name | 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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